molecular formula C20H17FN4O3S B2518547 N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251592-87-6

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2518547
CAS No.: 1251592-87-6
M. Wt: 412.44
InChI Key: AGGAFXUKNJHFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a fused heterocyclic core, a 4-fluorobenzyl group, and a 4-methoxyphenyl substituent. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may modulate its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-28-18-8-6-17(7-9-18)25(12-15-2-4-16(21)5-3-15)29(26,27)19-10-11-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGAFXUKNJHFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The triazole ring is then fused with a pyridine ring using a cyclization reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. The following table summarizes key findings from research on this compound's efficacy:

CompoundIC50 (μM)Target
N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2
Other Derivative4.98Falcipain-2

These results indicate that modifications to the triazolo-pyridine scaffold can enhance potency against malaria.

Case Studies

  • In Vitro Studies :
    • A study by Karpina et al. synthesized and evaluated a series of triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The compounds were tested against P. falciparum, showing significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.
  • Structure-Activity Relationship (SAR) :
    • SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups exhibited enhanced interactions with FP-2 compared to those with electron-withdrawing groups.

Additional Biological Activities

Beyond its antimalarial effects, this compound has shown promise in other areas:

  • Antibacterial and Antifungal : Certain derivatives have demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds within this class have potential in reducing inflammation markers in preclinical models.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications
  • N-(3-Chlorophenyl)-N-(2-Fluorobenzyl)-3-Methyl-Triazolo-Pyridine Sulfonamide (8h): Substituents: 3-chlorophenyl and 2-fluorobenzyl. Molecular Weight: 430.9 g/mol; Yield: 67%; m.p. 153–155°C .
  • N-(4-Chlorophenyl)-N-(4-Fluorobenzyl)-3-Methyl-Triazolo-Pyridine Sulfonamide (8i) :

    • Substituents: 4-chlorophenyl and 4-fluorobenzyl.
    • Molecular Weight: 431.0 g/mol; Yield: 72%; m.p. 198–199°C .
    • The para-chloro group enhances lipophilicity, while the 4-fluorobenzyl moiety mirrors the target compound’s benzyl group.
  • N-[(3,5-Difluorophenyl)methyl]-N-(4-Methoxyphenyl)-3-Methyl-Triazolo-Pyridine Sulfonamide: Substituents: 3,5-difluorobenzyl and 4-methoxyphenyl. Molecular Weight: 444.5 g/mol . The difluorinated benzyl group increases metabolic stability but may reduce solubility compared to the mono-fluorinated analog.

Physicochemical Properties

Compound Molecular Weight Substituents (Aryl/Benzyl) m.p. (°C) Key Functional Groups
Target Compound Not Reported 4-Methoxyphenyl/4-Fluorobenzyl Not Reported -SO₂N<, -OCH₃, -F
8h 430.9 3-Chlorophenyl/2-Fluorobenzyl 153–155 -SO₂N<, -Cl, -F
8i 431.0 4-Chlorophenyl/4-Fluorobenzyl 198–199 -SO₂N<, -Cl, -F
Compound 444.5 4-Methoxyphenyl/3,5-Difluorobenzyl Not Reported -SO₂N<, -OCH₃, -F
  • Melting Points : Higher m.p. in 8i (198–199°C) vs. 8h (153–155°C) reflects increased symmetry and crystallinity from para-substitution. The target compound’s methoxy group may lower m.p. compared to chloro analogs.
  • Solubility : The 4-methoxyphenyl group in the target compound enhances water solubility relative to chlorophenyl analogs .

Spectroscopic Characterization

  • ¹H NMR : The 3-CH₃ group in 8h/8i resonates at δ 2.77 ppm, while the target compound’s methoxy group would show a singlet near δ 3.8 ppm .
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) are consistent across analogs .

Biological Activity

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of antimalarial and anticancer research. This article synthesizes various studies and findings related to its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy.

Chemical Structure

The compound features a triazolo-pyridine core with sulfonamide and aromatic substituents. The presence of the fluorophenyl and methoxyphenyl groups may contribute to its biological properties through enhanced lipophilicity and potential interactions with biological targets.

Antimalarial Activity

A significant focus has been on the antimalarial properties of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. A study designed a virtual library of 1561 compounds that included this compound. The synthesized derivatives were evaluated against Plasmodium falciparum, targeting the falcipain-2 enzyme crucial for the parasite's lifecycle. Notably, some derivatives exhibited IC50 values as low as 2.24 μM, indicating potent antimalarial activity .

Anticancer Activity

Research into similar triazole-based compounds has revealed promising anticancer properties. Compounds bearing the triazole ring have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain triazole derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the substituents on the triazolo-pyridine scaffold significantly influence biological activity. For example:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with increased potency in inhibiting falcipain-2.
  • Methoxy Group : The methoxy group on the adjacent phenyl ring enhances solubility and possibly facilitates better interaction with target enzymes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functional group.
  • Purification : Crystallization or chromatography to obtain pure compounds suitable for biological testing.

Case Studies

A notable case study highlighted the efficacy of a related compound in a preclinical model for malaria treatment. The compound demonstrated a significant reduction in parasitemia in infected mice compared to controls. This underscores the potential for further development into therapeutic agents for malaria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Synthesize the pyridine-sulfonamide precursor via nucleophilic substitution of a halogenated pyridine with a sulfonamide intermediate under reflux in anhydrous DMF at 80–100°C .
  • Step 2 : Fuse the triazole ring using methyl ortho-ester (e.g., methyl ortho-acetate) in ethanol under acidic conditions (HCl catalyst) at 60°C for 6–8 hours .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column .
    • Key Parameters :
  • Solvent choice (DMF for solubility vs. ethanol for cyclization), temperature control to avoid side reactions, and stoichiometric excess (1.2–1.5 eq) of methyl ortho-ester .

Q. How can structural characterization of this compound be systematically validated?

  • Analytical Workflow :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.8 ppm), sulfonamide NH (δ ~10.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: ±0.3%, N: ±0.2%) .
    • Example Data :
ParameterCalculated (%)Observed (%)
C55.6255.48
N18.5318.60
S10.6010.57
Source: Analogous triazolo-pyridine sulfonamide .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening Protocol :

  • In vitro cytotoxicity : MTT assay against HEK-293 (normal) and cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or microbial targets (e.g., Plasmodium falciparum for antimalarial activity) using fluorescence-based assays .
  • ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • SAR Strategy :

  • Modify substituents : Replace 4-fluorophenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess impact on binding affinity .
  • Scaffold hopping : Compare triazolo-pyridine derivatives with pyrazolo-pyrimidine analogs (e.g., from ) to identify core-specific interactions .
    • Case Study :
  • Analog 6e (N-(4-fluorophenyl)-3-methyl-triazolo-pyridine-6-sulfonamide) showed 80% yield and IC50 = 1.2 μM against P. falciparum .

Q. How should contradictory data in biological efficacy be resolved (e.g., conflicting IC50 values across studies)?

  • Troubleshooting Framework :

  • Assay standardization : Validate protocols using positive controls (e.g., chloroquine for antimalarial assays) and replicate experiments across labs .
  • Check compound stability : Pre-incubate the compound in assay buffer (pH 7.4, 37°C) for 24h and re-test activity to rule out degradation .
  • Target engagement : Use SPR or ITC to directly measure binding kinetics to the proposed target (e.g., Pf DHODH enzyme) .

Q. What computational approaches can predict off-target interactions or toxicity risks?

  • In silico Tools :

  • Molecular docking (AutoDock Vina) : Screen against human kinases (e.g., PDB: 8QW) to assess selectivity over off-targets .
  • Proteochemometric modeling : Train models on ChEMBL data to predict cross-reactivity with GPCRs or ion channels .
  • Toxicity prediction : Use ADMETlab 2.0 to estimate hERG inhibition risk or hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.